molecular formula C10H8S B1362552 2-Phenylthiophene CAS No. 825-55-8

2-Phenylthiophene

Cat. No. B1362552
CAS RN: 825-55-8
M. Wt: 160.24 g/mol
InChI Key: PJRGDKFLFAYRBV-UHFFFAOYSA-N
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Description

2-Phenylthiophene is a molecule composed of carbon, hydrogen, and sulfur atoms . It belongs to the class of thiophenes and is an aromatic compound. The compound is commonly used as a building block in organic synthesis, and a precursor to other organic compounds.


Synthesis Analysis

The synthesis of 2-Phenylthiophene has been well-investigated . Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted . Nevertheless, the demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones .


Molecular Structure Analysis

The molecular formula of 2-Phenylthiophene is C10H8S . It has an average mass of 160.236 Da and a monoisotopic mass of 160.034668 Da .


Chemical Reactions Analysis

Thiophene, the core structure of 2-Phenylthiophene, is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .


Physical And Chemical Properties Analysis

2-Phenylthiophene has a density of 1.1±0.1 g/cm3, a boiling point of 254.6±9.0 °C at 760 mmHg, and a flash point of 77.9±4.9 °C . It has a molar refractivity of 49.2±0.3 cm3 .

Scientific Research Applications

1. Antimicrobial Activity

2-Phenylthiophene derivatives exhibit significant antimicrobial and other biological activities. The synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their evaluation for antimicrobial activity highlight the potential of these compounds in pharmaceutical applications (Prasad et al., 2017).

2. Photoluminescent Materials

The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene can yield a new class of photoluminescent materials. These materials show promise in various applications due to their absorbance and photoluminescence properties (Ekinci et al., 2000).

3. Electropolymerization and Light Emission

2-Phenylthiophene has been utilized in the electropolymerization process to create poly(2-phenylthiophene) films. These films are not only soluble in common organic solvents but also exhibit blue-green light emission, indicating potential applications in electronic devices and light-emitting diodes (Liangti, 2004).

4. Structural Ordering in Polymers

The study of structural ordering in phenyl-substituted polythiophenes like 2-phenylthiophene has revealed significant insights into their crystallinity and molecular structure. This understanding is crucial for optimizing the performance of these materials in semiconducting applications (Aasmundtveit et al., 2000).

5. Excited-State Dynamics and Triplet Formation

Studies on the excited-state dynamics and efficient triplet formation in 2-phenylthiophene compounds have provided valuable information on the timescale and mechanisms of intersystem crossing. This knowledge is pertinent in designing materials for optoelectronic applications, where control over excited-state processes is crucial (Zheldakov et al., 2012).

Safety And Hazards

2-Phenylthiophene is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

2-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRGDKFLFAYRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876227
Record name 2-PHENYLTHIOPHENE
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Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylthiophene

CAS RN

825-55-8, 56842-14-9
Record name 2-Phenylthiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2-phenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, phenyl-
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Record name 2-PHENYLTHIOPHENE
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Record name 2-Phenylthiophene
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Synthesis routes and methods I

Procedure details

An oven dried Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), phenylboron dihydroxide (183 mg, 1.5 mmol), and potassium fluoride (174 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 2-bromothiophene (0.097 mL, 1.0 mmol) were added through a rubber septum. The reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ethyl acetate (30 mL) and poured into a separatory funnel. The mixture was washed with 2.0M NaOH (20 mL). The organic layer was washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 159 mg (99%) of the title compound.
Quantity
0.097 mL
Type
reactant
Reaction Step One
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
183 mg
Type
reactant
Reaction Step Three
Quantity
174 mg
Type
reactant
Reaction Step Three
Quantity
2.2 mg
Type
catalyst
Reaction Step Three
Quantity
6 mg
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a mixture of 0.7 gram (catalyst) of bis(1,3-diphenylphosphine)propane-nickel(II) chloride in 200 mL of dry diethyl ether was stirred, and 40 grams (0.245 mole) of 2-bromothiophene was added. The mixture was cooled to 0° C., and 113 mL (0.328 mole) of phenylmagnesium bromide (3M in diethyl ether) was added during a 20 minute period. Upon complete addition the reaction mixture was allowed to warm to room temperature and then was heated at reflux for 16 hours. The reaction mixture was poured into 500 mL of an aqueous 10% hydrochloric acid solution and shaken. The organic layer was separated from the mixture and washed with distilled water. The organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. This residue was distilled under vacuum to yield 36 grams of 2-phenylthiophene, b.p. 140° C. 3 mm, which slowly solidified upon standing.
[Compound]
Name
bis(1,3-diphenylphosphine)propane-nickel(II) chloride
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
113 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-iodothiophene (2.8 ml, 25 mmol) and palladium tetrakistriphenylphosphine (866 mg, 0.75 mmol) in toluene (50 ml) under a nitrogen atmosphere was added aqueous sodium carbonate (2M, 25 ml) followed by a solution of phenylboronic acid (3.7 mg, 30 mmol) in methanol (12.5 ml). The vigorously stirred mixture was heated at 80° C. for 6 hours and then cooled to room temperature. Aqueous sodium carbonate (2M, 125 ml), dichloromethane (250 ml) and 0.88 ammonia solution (12 ml) were added to the reaction. The two phases were separated, and the aqueous phase extracted with dichloromethane (50 ml). The combined organic phases were washed with brine (80 ml), dried (MgSO4) and evaporated in vacuo to an oil. Purification by chromatography on silica gel eluting with hexane gave the title compound as a colourless oil (1.35 g, 36%) which solidified on standing. δH (CDCl3) 7.06-7.09 (1H, m, ArH), 7.25-7.31 (3H, m, ArH), 7.35-7.39 (2H, m, ArH, 7.60-7.62 (2H, m, ArH).
Quantity
2.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
866 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.7 mg
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
12.5 mL
Type
solvent
Reaction Step Four
Yield
36%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
849
Citations
X Ren, DJ Giesen, M Rajeswaran, M Madaras - Organometallics, 2009 - ACS Publications
… of heteroleptic cyclometalated Ir complexes containing ligands 2-phenylthiophene [Ir(C ∧ N) … be interesting to see how the presence of 2-phenylthiophene (Hptp) or 2-phenylfuran (Hpf) …
Number of citations: 29 pubs.acs.org
M Shahin, AMM Alazaly, MA Ismail… - Journal of Molecular …, 2023 - Elsevier
Abstract Effect of the bridge structure on the photophysical properties of D-π-A of structurally similar 2,5-diphenylthiophene (cpd. I) and 2-(5-phenylfuran-2-yl)pyridine (cpd. 2) derivatives …
Number of citations: 0 www.sciencedirect.com
A Kovářová, M Kohout, J Svoboda, V Novotná - Liquid Crystals, 2014 - Taylor & Francis
… [Citation15–Citation20] Furthermore, the 2-phenylthiophene central unit has also been … report the synthesis of new materials with 2-phenylthiophene core, which were prepared in order …
Number of citations: 14 www.tandfonline.com
RM Kellogg, H Wynberg - Tetrahedron Letters, 1968 - Elsevier
… A triplet of 2-phenylthiophene (I) was then generated by sensitization (7). That a triplet can … Although promotion to the triplet appears to have been efficient, the 2-phenylthiophene was …
Number of citations: 21 www.sciencedirect.com
WD Weringa, HJM Sinnige… - Organic Mass …, 1971 - Wiley Online Library
… and because the photochemical reaction of 2phenylthiophene to 3-phenylthiophene is also … mechanisms of the rearrangements in 2-phenylthiophene and 2,5-diphenylthiophene. …
AI Kosak, RJF Palchak, WA Steele… - Journal of the American …, 1954 - ACS Publications
… when one-half of a solution of phenylthienyl Grignard reagent was oxidized we obtained VI in 10% yield, whereas carbonation of the remainder of the solution gave 2phenylthiophene-5-…
Number of citations: 60 pubs.acs.org
S Gronowitz, N Gjøs, B Sjöberg, SJ Cyvin… - Acta Chem …, 1967 - actachemscand.org
… As we for theoretical reasons considered it very unlikely that 4-nitro-2phenylthiophene could be formed in the nitration of 2-phenylthiophene, as claimed by Ivanova, we have repeated …
Number of citations: 31 actachemscand.org
N GJ0S, S GRONOWITZ - Acta Chem. Scand, 1972 - actachemscand.org
… We have studied some reactions of 2-phenylthiophene in order to investigate the effect of the … A number of substitution reactions of 2-phenylthiophene have been described in the …
Number of citations: 0 actachemscand.org
L Aurelio, BL Flynn, PJ Scammells - Australian journal of …, 2009 - CSIRO Publishing
… reaction pathway to 2-phenylthiophene-3-carbonitriles. … to form 4,5-dimethyl-2-phenylthiophene-3-carbonitrile 6c under … for 4,5-dimethyl-2-phenylthiophene-3-carbonitrile 6c which was …
Number of citations: 9 www.publish.csiro.au
J Lu, S Liu, H Li, Y Shen, J Xu, Y Cheng… - Journal of Materials …, 2014 - pubs.rsc.org
… Further red-shifts of the absorption bands were observed in LW19 porphyrin (2-phenylthiophene). The absorption intensity of the B and Q bands decreases in the order of LW19 < LW18 …
Number of citations: 36 pubs.rsc.org

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